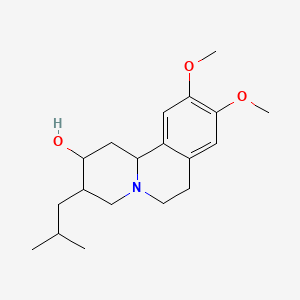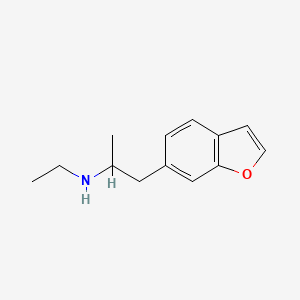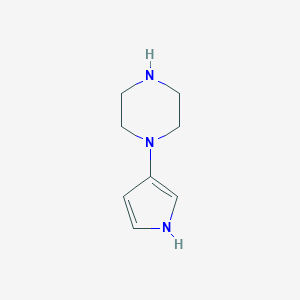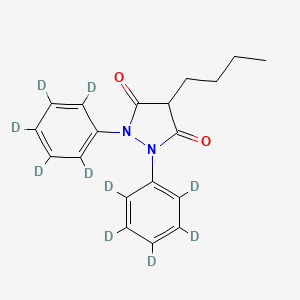
Dihydrotetrabenazine
説明
Dihydrotetrabenazine is an organic compound with the chemical formula C₁₉H₂₉NO₃. It is a close analog of tetrabenazine and is known for its use in positron emission tomography (PET) imaging. This compound and its derivatives, when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18, are used as PET radioligands for examining vesicular monoamine transporter type 2 (VMAT2) distribution in the brain .
作用機序
Target of Action
Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a membrane-bound protein that plays a crucial role in the transportation of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into presynaptic storage .
Mode of Action
DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters, including dopamine, serotonin, norepinephrine, and histamine, from the nerve terminals .
Biochemical Pathways
The inhibition of VMAT2 by DTBZ affects the monoaminergic signaling pathways. By depleting the levels of monoamines in the nerve terminals, DTBZ disrupts the normal functioning of these pathways . The downstream effects of this disruption can vary depending on the specific monoamine that is depleted and the region of the brain where this depletion occurs.
Pharmacokinetics
The pharmacokinetics of DTBZ involves its metabolism into active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . The metabolic pathway of deutetrabenazine, a deuterated form of tetrabenazine, is identical to that of tetrabenazine . The specific deuteration in deutetrabenazine slows the conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure . This allows for less frequent dosing and a lower daily dose with improvement in tolerability .
Result of Action
The molecular and cellular effects of DTBZ’s action primarily involve the depletion of monoamines in the nerve terminals. This can lead to changes in neurotransmission and potentially alleviate symptoms associated with conditions like Huntington’s disease and tardive dyskinesia, which are characterized by hyperactive dopaminergic neurotransmission .
Action Environment
The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP2D6, an enzyme involved in the metabolism of DTBZ, can affect the pharmacokinetics and consequently the efficacy of DTBZ . Additionally, individual variations in CYP2D6 activity can also impact the pharmacokinetics of DTBZ .
生化学分析
Biochemical Properties
Dihydrotetrabenazine plays a crucial role in biochemical reactions by inhibiting the vesicular monoamine transporter 2. This inhibition leads to the depletion of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from synaptic vesicles. The interaction of this compound with vesicular monoamine transporter 2 is characterized by high-affinity binding, which prevents the uptake of these neurotransmitters into synaptic vesicles, thereby reducing their availability for release into the synaptic cleft .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly neurons. By depleting monoamine neurotransmitters, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The reduction in neurotransmitter levels can lead to decreased neuronal excitability and altered synaptic transmission, which are critical for managing hyperkinetic movement disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to vesicular monoamine transporter 2, leading to the inhibition of neurotransmitter uptake into synaptic vesicles. This action results in the depletion of serotonin, norepinephrine, and dopamine from presynaptic neurons. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained depletion of monoamine neurotransmitters, which may result in long-term alterations in neuronal function and behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces hyperkinetic movements without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including severe depletion of neurotransmitters and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion from tetrabenazine and subsequent interactions with various enzymes and cofactors. The primary metabolic pathway involves the reduction of tetrabenazine to this compound, which is then further metabolized by enzymes such as cytochrome P450. These metabolic processes can influence the levels of this compound and its metabolites, affecting its overall pharmacological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, particularly the brain. The distribution of this compound is crucial for its therapeutic effects, as it needs to reach and interact with vesicular monoamine transporter 2 in neurons .
Subcellular Localization
This compound is primarily localized in the synaptic vesicles of neurons, where it exerts its inhibitory effects on vesicular monoamine transporter 2. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization within neurons. This localization is essential for the effective depletion of monoamine neurotransmitters and the management of hyperkinetic movement disorders .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dihydrotetrabenazine involves the reduction of tetrabenazine. One method includes the use of borane or various borane complexes to carry out three-dimensional selective reduction on tetrabenazine under low temperature conditions. This method can produce different isomers of this compound, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine .
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using biocatalysis. Machine learning-assisted directed evolution has been employed to enhance the diastereoselectivity of ketoreductase enzymes used in the reduction of tetrabenazine to this compound. This method has successfully produced this compound with high diastereoselectivity and yield .
化学反応の分析
Types of Reactions: Dihydrotetrabenazine undergoes various chemical reactions, including reduction and substitution reactions. The reduction of tetrabenazine to this compound is a key reaction, facilitated by ketoreductase enzymes .
Common Reagents and Conditions: Common reagents used in the reduction of tetrabenazine to this compound include borane complexes and ketoreductase enzymes. The reactions are typically carried out under low temperature conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reduction of tetrabenazine are the different isomers of this compound, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine .
科学的研究の応用
Dihydrotetrabenazine has several scientific research applications, particularly in the field of neuroimaging. It is used as a PET radioligand to study the distribution of VMAT2 in the brain. This is particularly useful in the diagnosis and study of neurodegenerative diseases such as Parkinson’s disease. The binding of this compound to VMAT2 is significantly reduced in individuals with Parkinson’s disease, making it a valuable tool for examining the severity of the disease .
類似化合物との比較
Dihydrotetrabenazine is similar to other VMAT2 inhibitors such as tetrabenazine, valbenazine, and deutetrabenazine. it is unique in its use as a PET radioligand for neuroimaging. Tetrabenazine is a reversible VMAT2 inhibitor and is used in the treatment of hyperkinetic movement disorders. Valbenazine and deutetrabenazine are also VMAT2 inhibitors but have different pharmacokinetic profiles and are used in the treatment of tardive dyskinesia .
List of Similar Compounds:- Tetrabenazine
- Valbenazine
- Deutetrabenazine
特性
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
| Record name | Dihydrotetrabenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-2-hydroxy-1-(phenylmethyl)propy](/img/new.no-structure.jpg)





![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)

